molecular formula C17H15N5O7 B3835951 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine

1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No. B3835951
M. Wt: 401.3 g/mol
InChI Key: FBMKALUASCQAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine, also known as DNBP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DNBP is a member of the piperazine family of compounds and has been studied extensively for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is thought to involve the formation of a covalent bond between the compound and its target molecule. This covalent bond results in a change in the fluorescence properties of 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine, allowing it to be used as a probe for the detection of protein-protein and DNA-protein interactions.
Biochemical and Physiological Effects
1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine has been shown to have minimal toxicity and does not appear to have any significant physiological effects. However, it is important to note that further research is needed to fully understand the potential effects of 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine is its high selectivity for proteins and nucleic acids, making it a useful tool for studying biological interactions. Additionally, 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine is relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers.
One limitation of 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine has a relatively short excitation wavelength, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine. One area of interest is the development of new methods for synthesizing 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine with improved solubility and fluorescence properties. Additionally, there is potential for the use of 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine in the development of new biosensors for the detection of a wide range of analytes.
Another potential area of research is the use of 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine in the study of protein-protein and DNA-protein interactions in living cells. This could involve the development of new imaging techniques that allow for the visualization of 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine in living cells, as well as the development of new methods for targeting 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine to specific cellular structures.
Conclusion
In conclusion, 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine is a unique and versatile compound that has potential applications in a wide range of scientific research areas. Its high selectivity for proteins and nucleic acids, as well as its relative ease of synthesis and low toxicity, make it a promising tool for studying biological interactions and developing new biosensors. With further research, 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine has the potential to become an even more valuable tool for scientific research.

Scientific Research Applications

1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential use as a fluorescent probe in biological systems. It has been shown to selectively bind to proteins and nucleic acids, making it a useful tool for studying protein-protein interactions and DNA-protein interactions. 1-(2,4-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine has also been used in the development of biosensors for the detection of various analytes, including glucose and cholesterol.

properties

IUPAC Name

(2,4-dinitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O7/c23-17(15-6-5-14(21(26)27)11-16(15)22(28)29)19-9-7-18(8-10-19)12-1-3-13(4-2-12)20(24)25/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMKALUASCQAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dinitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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